
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” is a complex glycosylated molecule It consists of multiple acetylated glucose units linked through a beta-1,4-glycosidic bond The compound also contains a trichloromethyl group attached to an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the trichloromethyl group. The key steps are:
Protection of Hydroxyl Groups: The hydroxyl groups on glucose units are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose units are linked through a beta-1,4-glycosidic bond using glycosyl donors and acceptors under acidic or basic conditions.
Introduction of Trichloromethyl Group: The trichloromethyl group is introduced through a reaction with trichloromethyl chloroformate in the presence of a base.
Deprotection: The acetyl groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The key challenges would be ensuring the purity of the final product and optimizing reaction conditions to maximize yield.
化学反応の分析
Types of Reactions
The compound “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: The compound could be explored for its potential as a drug or drug delivery system.
Industry: It may find applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” would depend on its specific interactions with biological molecules. The compound’s glycosylated structure suggests it may interact with carbohydrate-binding proteins, such as lectins, and influence cellular processes. The trichloromethyl group could also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl2: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CBr3: Similar structure but with a tribromomethyl group instead of a trichloromethyl group.
Uniqueness
The presence of the trichloromethyl group in “Glc2Ac3Ac4Ac6Ac(b1-4)Glc2Ac3Ac6Ac-O-C(NH)CCl3” makes it unique compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological molecules, potentially leading to distinct biochemical properties and applications.
特性
分子式 |
C28H36Cl3NO18 |
|---|---|
分子量 |
780.9 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26?/m1/s1 |
InChIキー |
QUJSSIATSJUBGC-LKWTZSAASA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aniline](/img/structure/B12428747.png)
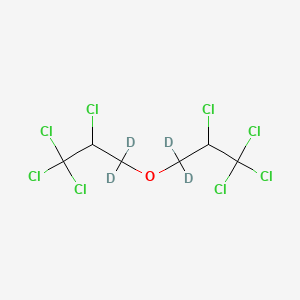
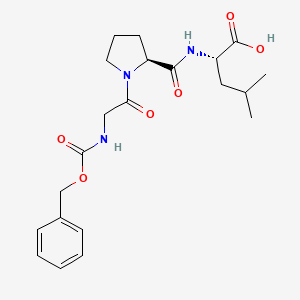
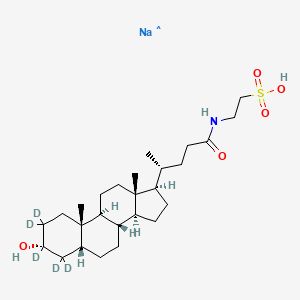
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

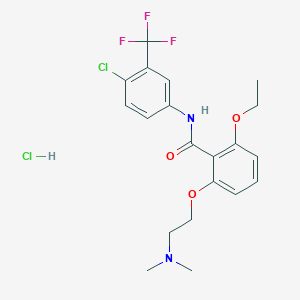
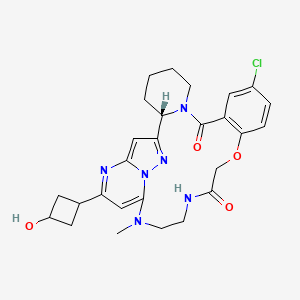
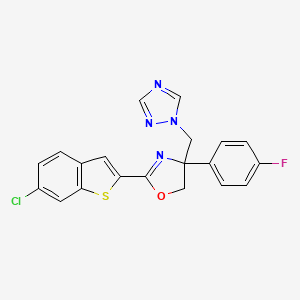


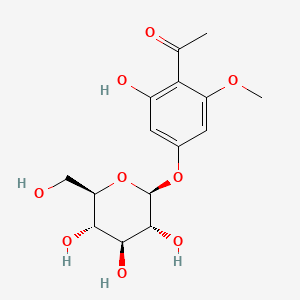

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
